OdR1 -

OdR1

Catalog Number: EVT-245004
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ODR1 is primarily sourced from the genome of Caenorhabditis elegans, where it is encoded by the gene SPBC215.10. The molecular weight of ODR1 is approximately 33.26 kDa, and it consists of 302 amino acid residues with an average residue weight of 110 Da. The protein has a negative charge at physiological pH (7), with an isoelectric point of 5.24, indicating its behavior in different pH environments .

Synthesis Analysis

Methods and Technical Details

The synthesis of ODR1 involves recombinant DNA technology, allowing for the expression of the protein in host cells such as yeast or bacteria. The gene encoding ODR1 can be cloned into an expression vector, which is then introduced into a suitable host. Following transformation, the host cells are cultured under conditions that promote protein expression.

After expression, ODR1 can be purified using techniques such as affinity chromatography, which exploits specific interactions between the protein and a ligand attached to a solid matrix. Further purification steps may include ion exchange chromatography and size exclusion chromatography to achieve high purity levels necessary for functional studies.

Molecular Structure Analysis

Structure and Data

The structural data indicates that ODR1 likely undergoes conformational changes upon ligand binding, which is essential for its function in signal transduction.

Chemical Reactions Analysis

Reactions and Technical Details

ODR1 primarily participates in biochemical reactions involving the binding of odorant molecules. Upon binding, ODR1 activates guanylyl cyclase activity, leading to an increase in cyclic guanosine monophosphate levels within the cell. This reaction is crucial for initiating downstream signaling cascades that result in behavioral responses such as attraction or aversion to specific chemicals.

The detailed mechanism involves several key steps:

  • Ligand Binding: The odorant molecule binds to ODR1.
  • Activation: This binding induces a conformational change in ODR1.
  • Signal Transduction: Activated ODR1 catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate.
  • Cellular Response: Increased levels of cyclic guanosine monophosphate lead to various cellular responses.
Mechanism of Action

Process and Data

The mechanism through which ODR1 operates can be summarized as follows:

  1. Odorant Detection: ODR1 detects specific volatile compounds in the environment.
  2. Signal Activation: Upon detection, ODR1 activates its intrinsic guanylyl cyclase activity.
  3. Cyclic Guanosine Monophosphate Production: The production of cyclic guanosine monophosphate serves as a secondary messenger.
  4. Physiological Response: This signaling cascade ultimately influences neuronal activity and behavior related to olfactory cues.

Research indicates that mutations in the odr1 gene can impair olfactory function, highlighting its critical role in sensory perception .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ODR1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 33.26 kDa.
  • Isoelectric Point: 5.24.
  • Charge at pH 7: Negative charge.
  • Solubility: As a membrane protein, ODR1 is typically soluble in detergents used for membrane protein extraction but may aggregate when removed from its native membrane environment.

These properties are essential for understanding how ODR1 interacts with other biomolecules and its stability during purification processes.

Applications

Scientific Uses

ODR1 has significant applications in scientific research, particularly in studies related to:

  • Olfactory Biology: Understanding how organisms detect and respond to environmental chemicals.
  • Neuroscience: Investigating signal transduction pathways involved in sensory perception.
  • Biotechnology: Developing biosensors that utilize odorant receptors for detecting specific chemicals or environmental pollutants.

The study of ODR1 not only enhances our understanding of sensory biology but also opens avenues for innovative applications in environmental monitoring and synthetic biology .

Molecular Characterization of OdR1

Gene Structure & Phylogenetic Analysis of OdR1 Homologs

OdR1 (Odorant Response Defective-1) is a guanylyl cyclase that generates cyclic GMP (cGMP) for chemosensory signaling. In C. elegans, the odr-1 gene (Gene ID: 181479) is located on chromosome X (NC003284.9, positions 13,544,729–13,550,990 complement) and contains 22 exons [2]. The encoded protein (NP001362115.1) features three conserved domains:

  • Periplasmic Binding Protein domain (63–378 aa) for ligand interaction
  • Pseudokinase domain (495–768 aa) regulating catalytic activity
  • Guanylate Cyclase catalytic domain (803–996 aa) for cGMP synthesis [2] [7].

Phylogenetic analysis reveals deep evolutionary conservation. Homologs occur across nematode clades (Meloidogyne, Heterorhabditis) and extend to plants (Arabidopsis thaliana ODR1) and mammals (retinal guanylate cyclases GUCY2D/GUCY2F). Key structural features are preserved:

  • Transmembrane domains in nematode homologs
  • Catalytic core residues (e.g., catalytic triad Asp929, Asn931, Arg984 in C. elegans)
  • Cyclic nucleotide-binding sites [2] [5] [9].

Table 1: Evolutionary Conservation of OdR1 Homologs

OrganismGene IDProtein LengthKey Conserved Domains
C. elegansodr-11,076 aaPBP, PK, CYCc
M. graminicolaMg-odr-1Not reportedPBP, PK (partial)
H. bacteriophoraHb-odr-1Not reportedFull catalytic domain
A. thalianaODR1334 aaCYCc (lacks PBP/PK)
Homo sapiensGUCY2D1,103 aaPBP, PK, CYCc

Expression Profiling Across Developmental Stages

OdR1 exhibits stage-specific and tissue-restricted expression patterns:

Nematodes:

  • In C. elegans, odr-1 is exclusively expressed in sensory neurons (amphid neurons AWA, AWB, AWC; phasmid neurons PHA, PHB) [7] [10].
  • Meloidogyne graminicola shows highest Mg-odr-1 transcription in infective juveniles (J2), the host-seeking stage. Knockdown reduces chemotaxis by >70% [5].
  • Heterorhabditis bacteriophora infective juveniles (IJs) express Hb-odr-1 during host location, confirmed via qPCR [3].

Plants:

  • Arabidopsis ODR1 is seed-specific, peaking during late maturation (stage 7–8 siliques). Mutants (odr1-2) exhibit hyperdormancy with 3-fold higher ABA [9].

Table 2: Developmental Expression Patterns of OdR1

SystemStage/TissueExpression LevelFunctional Consequence
C. elegansAdult AWB neuronsHighPheromone discrimination [7]
M. graminicolaJ2 juvenilesPeakHost root chemotaxis [5]
H. bacteriophoraInfective juveniles (IJs)Moderate-HighInsect host-seeking [3]
A. thalianaLate-stage seedsHighSuppression of ABA biosynthesis [9]

Epigenetic Regulation of OdR1 Transcription

OdR1 expression is modulated by epigenetic mechanisms and signaling-dependent feedback:

Chromatin Remodeling:

  • In C. elegans AWB neurons, sensory activity regulates odr-1 via cGMP-dependent chromatin plasticity. Odorant deprivation reduces odr-1 transcription by 40%, altering cilia structure [10].
  • The BBSome complex (BBS-1/BBS-8) and RAB-8 GTPase mediate activity-dependent trafficking of odr-1 transcriptional regulators. Mutants show distorted cilia morphology even with normal odor exposure [10].

Transcriptional Suppression:

  • Plant ODR1 is directly repressed by ABI3 (Abscisic Acid Insensitive 3). Chromatin immunoprecipitation confirms ABI3 binding to the ODR1 promoter during seed dormancy [9].
  • In mammals, the OPRM1 opioid receptor gene (a structural analog) shows CpG methylation at +117 bp in the 118G allele variant, reducing transcription by 60% [6]. This suggests conserved epigenetic logic for guanylyl cyclase-associated genes.

Signaling Feedback Loop:

  • OdR1-generated cGMP downregulates its own transcription via calcium-dependent phosphatases. In C. elegans, odr-1 mutants exhibit expanded ciliary membrane fans due to loss of feedback control [10].

Table 3: Epigenetic Regulators of OdR1

RegulatorOrganismMechanismEffect on OdR1
ABI3A. thalianaDirect promoter bindingRepression (2.5-fold reduction)
cGMP/Ca²⁺ feedbackC. elegansSignaling-dependent chromatin remodelingActivity-stabilized expression
BBSome complexC. elegansIFT particle traffickingSubcellular localization control
CpG methylationMammals (analog)Methylation at +117 siteAllele-specific silencing [6]

Concluding Remarks

OdR1 represents an evolutionarily tuned molecular switch integrating developmental cues, environmental signals, and epigenetic memory. Its conserved structure across kingdoms and stage-specific expression highlight roles in chemoperception (nematodes) and stress response (plants). Ongoing studies on its regulatory networks may yield cross-species control points for parasitic nematode management or seed dormancy engineering.

Properties

Product Name

OdR1

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